molecular formula C19H19FN2O3 B4135264 2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B4135264
M. Wt: 342.4 g/mol
InChI Key: PFKQPLQGKLZYPG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide X is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the central nervous system. This leads to a reduction in inflammation and pain perception.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide X has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the activity of certain enzymes, such as COX-2 and iNOS. In addition, it has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide X has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of future directions for research on 2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide X. One possible direction is to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide X and to identify any potential side effects or limitations of its use as a therapeutic agent.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-7-5-14(6-8-15)13-18(23)21-17-4-2-1-3-16(17)19(24)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKQPLQGKLZYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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